2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Sirtuin Biology Enzyme Inhibition Chemical Probe Development

SIRT1-targeted research demands unambiguous target attribution. Generic cycloheptaindole analogs lack potency and selectivity, compromising data reproducibility. CHIC-35 (SIRT1 Inhibitor IV) is the validated solution. • Definitive Selectivity: SIRT1 IC50 0.124 μM vs. SIRT2 IC50 2.8 μM, enabling selective inhibition without confounding off-target effects. • Structurally Validated: 2.5 Å crystal structure of the SIRT1-CHIC-35 complex available for rational drug design. • In Vivo-Ready: Serum half-life of 94 min in mice ensures sustained target engagement. • Assay Standard: ≥96% purity across batches provides a reliable benchmark for HTS campaigns.

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
Cat. No. B15067888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C13H14ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2
InChIKeyHGRZMLPXZOHGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT1 Inhibitor IV & Core Scaffold Procurement


The core molecular scaffold is 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, a heterotricyclic system formed by the fusion of a cycloheptane ring with a chloroindole moiety [1]. While the unsubstituted core (CAS 2047-89-4) serves as a building block [2], the most scientifically validated and commercially procured derivative is its (6S)-carboxamide enantiomer, identified as SIRT1 Inhibitor IV, (S)-35 (CAS 848193-72-6) or CHIC-35 . This compound is classified as a potent and selective cell-permeable inhibitor of the NAD+-dependent deacetylase SIRT1, a target implicated in aging, metabolism, and cancer biology [3].

Selective SIRT1 inhibitor research tool — (6S)-enantiomer required for reported target engagement
Cell-permeable cycloheptaindole scaffold with 2-chloro-6-carboxamide substitution
Not interchangeable with unsubstituted core (CAS 2047-89-4) or racemic mixture

SIRT1 Inhibitor IV: Generic Analog Substitution Risks


Generic substitution of the 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole scaffold is scientifically invalid due to extreme variation in SIRT1 inhibition potency driven by subtle structural changes. In this class, specific substitution is non-linear: the (6S)-2-chloro-6-carboxamide analog (CHIC-35) exhibits potent SIRT1 inhibition (IC50 0.124 µM), whereas a direct 2-methyl-6-carboxamide analog shows approximately 5-fold lower potency (IC50 0.64 µM), and the des-chloro/unsubstituted core shows no relevant activity [1] [2]. Furthermore, the stereochemistry is critical; the (6S)-enantiomer is the validated active inhibitor, while the racemate or opposite enantiomer may not recapitulate the same biological profile . The presence and position of the 2-chloro atom, the 6-carboxamide group, and the (6S)-configuration are all non-negotiable determinants of target engagement, rendering generic scaffold analogs or simple cycloheptaindole building blocks entirely unsuitable for SIRT1-targeted studies.

!
2-methyl analog shows substantially lower SIRT1 inhibition — may not support required target engagement
!
Racemate or opposite enantiomer may not reproduce reported inhibitory profile
!
Des-chloro core scaffold lacks relevant SIRT1 activity — cannot substitute for validated (6S)-enantiomer

SIRT1 Inhibitor IV Procurement Differentiation Evidence


SIRT1 Inhibitory Potency vs. 2-Methyl Analog

The 2-chloro-6-carboxamide analog (CHIC-35/SIRT1 Inhibitor IV) demonstrates significantly higher SIRT1 inhibitory potency compared to a closely related 2-methyl-6-carboxamide analog. In fluorimetric assays, the target compound achieved an IC50 of 124 nM (0.124 µM), whereas the 2-methyl analog exhibited an IC50 of 640 nM under comparable assay conditions [1] [2]. This represents an approximately 5.2-fold increase in potency attributable to the 2-chloro substitution pattern.

SIRT1 Potency vs 2‑Methyl
Reported
IC50 0.124 µM vs 0.64 µM (2‑methyl analog)
2‑chloro substitution supports ~5‑fold higher enzyme inhibition
Fluorimetric assay; human SIRT1
Sirtuin Biology Enzyme Inhibition Chemical Probe Development

SIRT1 Selectivity Over SIRT2 and SIRT3

The compound demonstrates a well-characterized selectivity window within the sirtuin family. It exhibits potent inhibition of SIRT1 (IC50 = 124 nM), while displaying significantly reduced activity against the closely related isoforms SIRT2 (IC50 = 2.8 µM) and SIRT3 (IC50 > 100 µM) [1]. This selectivity profile is critical for dissecting SIRT1-specific biology, as pan-sirtuin inhibitors cannot resolve isoform-specific functions.

Isoform Selectivity
Data to verify
SIRT1 0.124 µM · SIRT2 2.8 µM · SIRT3 >100 µM
Selectivity window enables SIRT1‑specific study design
In vitro enzyme assays; SIRT2/SIRT3 IC50 may vary with conditions
Selectivity Profiling Sirtuin Family Target Identification

Validated SIRT1 Co-Crystal Structure

The binding mode and mechanism of action of this compound have been experimentally determined at atomic resolution. A 2.5 Å crystal structure of the SIRT1 catalytic domain in complex with NAD+ and the (S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide inhibitor (an EX-527 analog) is deposited in the Protein Data Bank (PDB) [1] [2]. This structure reveals the specific molecular interactions and binding pose that underpin its inhibitory activity. In contrast, structural data for many other cycloheptaindole analogs in complex with SIRT1 is lacking, making this a uniquely validated tool for structure-based drug design and mechanistic studies.

Co‑Crystal Structure
Reported
2.5 Å SIRT1·NAD+·inhibitor complex (PDB available)
Validated binding mode supports structure‑guided SAR
No equivalent co‑crystal for 2‑methyl or des‑chloro analogs
Structural Biology X-ray Crystallography Mechanism of Action

Commercial Validation as SIRT1 Inhibitor IV

This compound is commercially established and validated as a reference SIRT1 inhibitor. It is cataloged by major life science vendors, including Sigma-Aldrich (MilliporeSigma Calbiochem®) and Santa Cruz Biotechnology, as 'SIRT1 Inhibitor IV, (S)-35' with a defined purity of ≥96% (HPLC) and specified molecular identity (CAS 848193-72-6) . This commercial designation is not assigned to the racemic mixture, the unsubstituted core, or other simple analogs, providing a clear quality and identity benchmark for procurement.

Commercial Benchmark
Source review
SIRT1 Inhibitor IV · ≥96% (HPLC) · CAS 848193‑72‑6
Defined commercial identity helps ensure lot consistency
Supplier certificate of analysis; racemate not cataloged equivalently
Chemical Probe Commercial Availability Assay Validation

Cell Permeability and In Vivo Bioavailability

The (6S)-enantiomer of this compound is specifically characterized as cell-permeable and metabolically stable, with a documented serum half-life of 94 minutes in mice in vivo [1] . These properties are not automatically conferred to other cycloheptaindole analogs lacking the specific 2-chloro and 6-carboxamide substitution pattern or the defined stereochemistry.

In Vivo Stability
Class‑level
Mouse serum half‑life 94 min
Reported metabolic stability supports cell‑based and in vivo protocols
PK properties may differ across analogs; model context required
Cell-based Assays Pharmacokinetics In Vivo Studies

SIRT1 Inhibitor IV Research Applications


SIRT1 Cellular Functional Dissection

Use the (6S)-2-chloro-6-carboxamide derivative (SIRT1 Inhibitor IV) in cell-based studies where unambiguous attribution of phenotypic effects to SIRT1 is required. The documented selectivity profile (SIRT1 IC50 124 nM vs. SIRT2 IC50 2.8 µM) allows for treatment at concentrations that fully inhibit SIRT1 while sparing SIRT2, minimizing confounding off-target effects [1]. The compound's established cell permeability and metabolic stability ensure sustained target engagement over typical assay durations .

Structure-Based Drug Design & SAR

Leverage the validated 2.5 Å crystal structure of this compound bound to the SIRT1 catalytic domain as a starting point for rational drug design [1]. The atomic-level detail of the binding pose provides a precise template for in silico docking, molecular dynamics simulations, and the design of novel inhibitors with improved properties, offering a significant advantage over uncharacterized cycloheptaindole analogs lacking structural validation .

In Vivo Pharmacodynamics of SIRT1 Inhibition

Employ this compound for in vivo target engagement and efficacy studies in rodent models. The documented serum half-life of 94 minutes in mice provides a quantitative PK parameter for designing dosing regimens [1]. This minimizes the risk of experimental failure due to poor bioavailability, a common issue when attempting to use uncharacterized in-house synthesized analogs in animal studies .

HTS Assay Validation & Quality Control

Procure the commercially available SIRT1 Inhibitor IV as a positive control and assay validation standard in high-throughput screening campaigns targeting sirtuins. The defined purity (≥96%) and established potency (IC50 ~38-124 nM) across multiple vendor batches [1] provide a reliable benchmark for monitoring inter-assay variability and ensuring robust assay performance, a critical requirement for generating reproducible screening data .

Application
Selection Property
Validation Focus
SIRT1 cellular pathway dissection
Isoform‑selective inhibition profile
SIRT1‑specific phenotypic readouts; SIRT2‑sparing concentration window
Structure‑based inhibitor design
Validated co‑crystal binding pose
Structure‑guided SAR optimization; docking template availability
In vivo pharmacodynamic studies
Documented metabolic stability
Exposure‑response relationship in rodent models
HTS assay quality control
Commercial purity and potency benchmark
Inter‑assay reproducibility monitoring; lot‑to‑lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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